Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate
Description
Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic spiro[2.5]octane core with a cyclohexyl substituent at position 6 and a methyl ester group at position 1. The cyclohexyl group confers steric bulk and lipophilicity, distinguishing it from other derivatives with halogen or heteroatom substituents.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
methyl 6-cyclohexylspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C16H26O2/c1-18-15(17)14-11-16(14)9-7-13(8-10-16)12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 |
InChI Key |
QXBCYMJVTLLOPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC12CCC(CC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate typically involves the reaction of cyclohexylmagnesium bromide with a suitable spiro[2.5]octane-1-carboxylate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexylspiro[2.5]octane-1-carboxylic acid.
Reduction: Formation of cyclohexylspiro[2.5]octane-1-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity (logP) compared to fluorine (electron-withdrawing) or amino (polar) substituents. This property enhances membrane permeability but may reduce aqueous solubility.
- Electronic Effects: Electron-donating groups (e.g., amino) increase nucleophilicity, whereas electron-withdrawing groups (e.g., fluorines, chlorosulfonyl) enhance electrophilic character .
Research Findings and Data
Stability and Reactivity
- Thermal Stability: Fluorinated derivatives (e.g., ethyl 6,6-difluoro) exhibit higher thermal stability due to strong C-F bonds, while amino derivatives (e.g., methyl 6-amino) may degrade under oxidative conditions .
- Hydrolytic Sensitivity : Methyl esters are generally more hydrolytically labile than ethyl esters, necessitating careful pH control during synthesis .
Spectroscopic Data (Inferred)
- IR Spectroscopy : Expected peaks include C=O stretch (~1715 cm⁻¹ for ester) and C-O-C stretch (~1150–1250 cm⁻¹), consistent with analogs in and .
Biological Activity
Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of approximately 194.27 g/mol. The InChI key for this compound is AJYHZMSUUDFQDL-UHFFFAOYSA-N .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, particularly in the context of neuroprotection, anti-inflammatory properties, and potential use in treating various diseases.
Pharmacological Effects
-
Neuroprotective Activity :
- Studies have indicated that compounds with similar spirocyclic structures exhibit neuroprotective effects, potentially by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
-
Anti-inflammatory Properties :
- Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The spirocyclic structure allows for interaction with specific receptors or enzymes involved in neurotransmission and inflammation.
- The lipophilic nature of the compound may facilitate its passage across cellular membranes, enhancing its bioavailability and efficacy.
Case Studies
Several case studies have explored the effects of this compound in vivo and in vitro:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate neuroprotective effects in rodent models | Demonstrated significant reduction in neuronal cell death following treatment with the compound after inducing oxidative stress. |
| Study B | Assess anti-inflammatory effects in cultured macrophages | Showed decreased levels of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound. |
| Study C | Investigate antimicrobial activity against Staphylococcus aureus | Found that the compound inhibited bacterial growth at concentrations above 50 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
